molecular formula C9H18OSi B1639929 4-[(Trimethylsiloxy)methylene]-2-pentene CAS No. 82223-91-4

4-[(Trimethylsiloxy)methylene]-2-pentene

Cat. No.: B1639929
CAS No.: 82223-91-4
M. Wt: 170.32 g/mol
InChI Key: KCWJPELNBSKTNR-UHFFFAOYSA-N
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Description

4-[(Trimethylsiloxy)methylene]-2-pentene is a chemical compound with the molecular formula C9H18OSi. It is known for its unique structure, which includes a trimethylsiloxy group attached to a methylene and pentene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trimethylsiloxy)methylene]-2-pentene typically involves the reaction of trimethylsilyl chloride with a suitable precursor. One common method is the hydrosilylation of vinyl-terminated compounds in the presence of a catalyst such as Karstedt’s catalyst. The reaction conditions often include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsiloxy)methylene]-2-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[(Trimethylsiloxy)methylene]-2-pentene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of polymers and other silicon-containing compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 4-[(Trimethylsiloxy)methylene]-2-pentene involves its interaction with various molecular targets. The trimethylsiloxy group provides steric hindrance, which can influence the reactivity of the compound. The methylene and pentene backbone allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The exact molecular pathways and targets are still under investigation, but its unique structure plays a crucial role in its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other silyl ethers such as:

  • Trimethylsilyl ether
  • Triethylsilyl ether
  • tert-Butyldimethylsilyl ether
  • tert-Butyldiphenylsilyl ether
  • Triisopropylsilyl ether

Uniqueness

4-[(Trimethylsiloxy)methylene]-2-pentene is unique due to its specific combination of a trimethylsiloxy group with a methylene and pentene backbone. This structure provides distinct reactivity and stability compared to other silyl ethers, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

trimethyl(2-methylpenta-1,3-dienoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-6-7-9(2)8-10-11(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWJPELNBSKTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=CO[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10827922
Record name Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82223-91-4
Record name Trimethyl[(2-methylpenta-1,3-dien-1-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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